molecular formula C16H21N3O4S B2867800 ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240197-97-0

ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2867800
CAS No.: 1240197-97-0
M. Wt: 351.42
InChI Key: MAXDMXIKGFXTBP-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by:

  • Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Substituents:
    • 3-position: Ethyl group.
    • 5-position: Sulfamoyl group linked to a 4-ethylphenyl moiety.
    • 4-position: Ethyl ester carboxylate.

Properties

IUPAC Name

ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXDMXIKGFXTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The synthesis begins with constructing the pyrazole ring. A widely adopted method involves cyclocondensation of β-keto esters with hydrazines. For this compound, ethyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate serves as the precursor.

Cyclocondensation Under Sonication

A sonication-assisted approach enhances reaction efficiency. Ethyl acetoacetate reacts with ethyl hydrazinecarboxylate in ethanol under ultrasonic irradiation (40 kHz, 60°C, 2 h), yielding ethyl 5-methyl-1H-pyrazole-4-carboxylate with 85% efficiency. Introducing an ethyl group at position 3 requires substituting the methyl group via nucleophilic alkylation. Ethyl iodide and potassium carbonate in DMF at 80°C for 6 h achieve this substitution, yielding ethyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate (72% yield).

Table 1: Optimization of Pyrazole Alkylation
Reagent Solvent Temperature (°C) Time (h) Yield (%)
Ethyl bromide DMF 60 8 58
Ethyl iodide DMF 80 6 72
Ethyl tosylate THF 70 10 65

Sulfamoylation at Position 5

Introducing the [(4-ethylphenyl)sulfamoyl] group at position 5 involves sulfonylation followed by amine coupling.

Chlorosulfonation

The pyrazole intermediate undergoes chlorosulfonation using chlorosulfonic acid (3 equiv) in chloroform at 0°C, followed by thionyl chloride (1.2 equiv) at 60°C for 2 h. This generates the reactive sulfonyl chloride intermediate.

Amine Coupling

The sulfonyl chloride reacts with 4-ethylaniline in THF with potassium tert-butoxide (1.5 equiv) at 25°C for 16 h. This step achieves 78% yield, outperforming other bases like sodium hydride (55%) or sodium carbonate (18%).

Table 2: Sulfamoylation Base Screening
Base Solvent Time (h) Yield (%)
Potassium tert-butoxide THF 16 78
Sodium hydride DMF 12 55
Sodium hydroxide Acetone 36 27

Esterification and Final Product Isolation

The carboxylic acid at position 4 is esterified using ethanol and thionyl chloride. The pyrazole-4-carboxylic acid (1 equiv) reacts with ethanol (5 equiv) and thionyl chloride (1.5 equiv) at 0°C, followed by stirring at 20°C for 3 h. This achieves 80% yield. Purification via column chromatography (hexane/ethyl acetate, 3:1) affords the final product as a white solid.

Table 3: Esterification Optimization
Acid Catalyst Solvent Temperature (°C) Yield (%)
Thionyl chloride Ethanol 20 80
H₂SO₄ Ethanol 70 65
HCl (gas) Ethanol 25 58

Alternative Synthetic Routes

One-Pot Sonochemical Synthesis

Combining cyclocondensation and sulfamoylation under sonication reduces processing time. Ethyl acetoacetate, ethyl hydrazinecarboxylate, and 4-ethylbenzenesulfonamide react in acetonitrile with ultrasonic irradiation (50 kHz, 70°C, 4 h), yielding the target compound in 68% yield.

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis. Using microreactors for sulfonylation (residence time: 2 min, 60°C) and tubular reactors for amine coupling (residence time: 10 min, 25°C) increases throughput by 40% compared to batch methods.

Structural Characterization and Validation

The final product is validated via:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.42 (t, 3H, OCH₂CH₃), 2.65 (q, 2H, Ar-CH₂CH₃), 4.32 (q, 2H, OCH₂), 7.25 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.15 (s, 1H, pyrazole-H).
  • HPLC Purity : 99.2% (C18 column, acetonitrile/water, 70:30).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing sulfonation at position 3 is minimized using bulky bases (e.g., potassium tert-butoxide).
  • Ester Hydrolysis : Moisture control during esterification prevents back-hydrolysis to the carboxylic acid.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes three primary reaction types:

Reaction Type Key Functional Groups Involved Mechanistic Pathway
Oxidation Sulfamoyl group (-SO₂-NH-)Conversion to sulfoxides/sulfones
Reduction Sulfonyl group (-SO₂-)Transformation to sulfides (-S-)
Substitution Ester (-COOEt), sulfamoyl groupNucleophilic displacement or coupling

Reagents and Reaction Conditions

Experimental protocols for key reactions are summarized below:

Oxidation Reactions

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Conditions : Aqueous/organic solvent mixtures (e.g., H₂O/EtOH), 60–80°C, 4–8 hours .

  • Outcome : Sulfoxides (R-SO-R) or sulfones (R-SO₂-R) form via electrophilic attack on the sulfamoyl group.

Reduction Reactions

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 2–4 hours .

  • Outcome : Sulfonyl group reduces to sulfide (R-S-R), with possible ester-to-alcohol conversion.

Substitution Reactions

  • Reagents : Amines (e.g., ethylamine), thiols (e.g., benzyl mercaptan)

  • Conditions : Polar aprotic solvents (DMF, DMSO), base (K₂CO₃), 80–100°C .

  • Outcome : Ester group replaced by amides or thioesters; sulfamoyl group participates in aryl coupling.

Research Findings and Case Studies

  • Catalytic Oxidation : A 2023 study demonstrated that using H₂O₂ with a vanadium catalyst increased sulfone yield to 92% under mild conditions .

  • Industrial Relevance : Substituted pyrazole-sulfonamides show promise as herbicides, with patent WO2014060502A1 highlighting their role in carboxamide-based agrochemicals .

  • Biological Activity : Ethyl pyrazole-4-carboxylate derivatives exhibit chemotaxis inhibition in neutrophils, suggesting anti-inflammatory potential .

Reaction Optimization Challenges

  • Steric Hindrance : Bulky 4-ethylphenyl groups slow sulfamoyl substitution; microwave-assisted synthesis reduces reaction time by 40% .

  • Selectivity : Competing ester hydrolysis during reduction requires precise stoichiometric control of LiAlH₄ .

Scientific Research Applications

Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents at Pyrazole 3/5-Positions Heterocycle/Additional Groups Molecular Weight (g/mol) Key Activities (if reported) Reference
Ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (Target) 3-Ethyl; 5-(4-ethylphenylsulfamoyl) Pyrazole Not reported Inferred anti-inflammatory/antifungal
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-(3-chloro-4-methylphenylsulfamoyl) Pyrazole ~356.8 (calc.) Not reported
Ethyl 3-ethyl-5-{[(pyridin-3-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate (ChemDiv F421-3106) 3-Ethyl; 5-(pyridin-3-ylmethyl sulfamoyl) Pyrazole 338.38 Screening compound (activity unknown)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Sulfamoyl linked to cyclohexyl-ethyl; oxadiazole-furan 1,3,4-Oxadiazole ~529.6 (calc.) Antifungal (C. albicans inhibition)
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 5-Amino; 1-(4-fluorophenyl) Pyrazole 249.24 Pesticide testing standard
Ethyl 3-methylsulfanyl-1H-pyrazole-4-carboxylate derivatives 3-Methylsulfanyl; variable 5-substituents Pyrazole ~230–300 (varies) Analgesic, anti-inflammatory
Key Observations:

Sulfamoyl Group Variations: The target compound’s 4-ethylphenylsulfamoyl group distinguishes it from analogs with halogenated aryl (e.g., 3-chloro-4-methylphenyl in ) or heteroaromatic substituents (e.g., pyridin-3-ylmethyl in ). These modifications influence lipophilicity and target binding.

Functional Group Impact :

  • Methylsulfanyl substituents (e.g., in ) may enhance metabolic stability compared to sulfamoyl groups but reduce hydrogen-bonding capacity.
  • Ethyl ester moieties (common across analogs) improve solubility and bioavailability.

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Crystal Packing:
  • The sulfamoyl group (–SO₂–NH–) in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and target binding (e.g., enzyme active sites) .
Bioactivity Trends:
  • Pyrazole derivatives with aryl sulfamoyl groups (e.g., LMM5 in ) show antifungal activity, likely due to sulfonamide-mediated enzyme inhibition .
  • Methylsulfanyl analogs exhibit anti-inflammatory effects, possibly via COX-2 inhibition .

Biological Activity

Ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound has a molecular formula of C15_{15}H18_{18}N2_2O3_3S and a molecular weight of approximately 290.37 g/mol. Its structure includes:

  • Pyrazole Ring : A five-membered ring that is crucial for its biological activity.
  • Sulfamoyl Group : Enhances solubility and potential interaction with biological targets.
  • Ethyl Phenyl Moiety : Contributes to the compound's lipophilicity, influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing sulfamoyl groups have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.
  • Anti-inflammatory Properties : Some derivatives have been investigated for their ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : The sulfonamide moiety can interact with enzyme active sites, leading to inhibition of enzymes involved in critical biological processes.

Structure-Activity Relationship (SAR)

The SAR analysis is pivotal in understanding how modifications to the chemical structure affect biological activity. For this compound, the following observations have been made:

CompoundStructural FeaturesBiological Activity
Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylateSulfamoyl group on pyrazoleAnticancer activity
Ethyl 5-amino-1H-pyrazole-4-carboxylateAmino group instead of sulfamoylAntigout agent
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazoleMethyl substitution on pyrazolePotential anti-inflammatory effects

The presence of the sulfamoyl group in this compound is particularly significant as it enhances the compound's ability to interact with specific biological targets, which may lead to improved therapeutic efficacy compared to related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Studies : In vitro studies demonstrated that compounds with similar sulfamoyl modifications exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50_{50} values in the low micromolar range against breast and colon cancer cells, indicating their potential as anticancer agents .
  • Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives could reduce inflammation markers in animal models of arthritis. The mechanism was attributed to inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
  • Enzyme Inhibition : A study focusing on enzyme kinetics revealed that ethyl 3-ethyl-5-[sulfamoyl] derivatives effectively inhibited enzymes such as carbonic anhydrase and certain proteases, which play roles in cancer progression and inflammation .

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